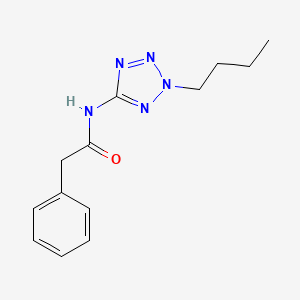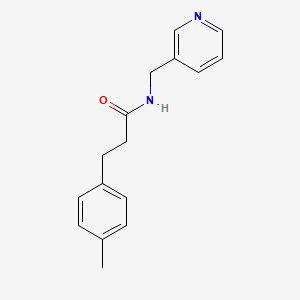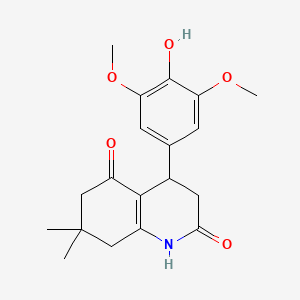![molecular formula C16H15N5O2 B4437360 2-[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]-N-phenylacetamide](/img/structure/B4437360.png)
2-[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]-N-phenylacetamide
Overview
Description
2-[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]-N-phenylacetamide (MPTA) is a synthetic compound that belongs to the class of tetrazole derivatives. It is a white crystalline powder that is widely used in scientific research for its unique properties. MPTA is known for its ability to inhibit the activity of certain enzymes and receptors in the body, making it a valuable tool in the study of biochemical and physiological processes.
Mechanism of Action
2-[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]-N-phenylacetamide works by binding to specific enzymes and receptors in the body, inhibiting their activity. It has been shown to bind to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine and leading to increased levels of the neurotransmitter in the brain. 2-[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]-N-phenylacetamide has also been shown to bind to the benzodiazepine site of the GABA-A receptor, leading to increased inhibition of the central nervous system.
Biochemical and Physiological Effects:
2-[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]-N-phenylacetamide has a number of biochemical and physiological effects in the body. It has been shown to increase the levels of acetylcholine in the brain, leading to improved cognitive function. 2-[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]-N-phenylacetamide has also been shown to have anxiolytic and antidepressant effects, likely due to its modulation of the GABA-A receptor. Additionally, 2-[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]-N-phenylacetamide has been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
2-[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]-N-phenylacetamide has a number of advantages for use in lab experiments. It is a highly specific inhibitor of certain enzymes and receptors, making it a valuable tool for studying their activity. 2-[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]-N-phenylacetamide is also relatively easy to synthesize, making it readily available for use in research. However, 2-[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]-N-phenylacetamide does have some limitations. It can be toxic at high concentrations, and its effects on certain enzymes and receptors may be non-specific, leading to potential confounding effects in experiments.
Future Directions
There are a number of potential future directions for research on 2-[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]-N-phenylacetamide. One area of interest is its potential use in the treatment of Alzheimer's disease, due to its ability to inhibit acetylcholinesterase. Additionally, 2-[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]-N-phenylacetamide may have potential as an anxiolytic or antidepressant drug, due to its modulation of the GABA-A receptor. Further research is also needed to fully understand the toxicity and potential side effects of 2-[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]-N-phenylacetamide, in order to determine its safety for use in humans.
Scientific Research Applications
2-[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]-N-phenylacetamide has a wide range of applications in scientific research. It is commonly used as a tool to study the activity of enzymes and receptors in the body. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is important in the study of Alzheimer's disease. 2-[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]-N-phenylacetamide has also been shown to modulate the activity of certain receptors, such as the GABA-A receptor, which is important in the study of anxiety and depression.
properties
IUPAC Name |
2-[5-(2-methoxyphenyl)tetrazol-2-yl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2/c1-23-14-10-6-5-9-13(14)16-18-20-21(19-16)11-15(22)17-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXIYKIXMSTXFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN(N=N2)CC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl 1-[3-(4-isopropylphenyl)propanoyl]-4-piperidinecarboxylate](/img/structure/B4437285.png)

![2-{[2-(4-methoxyphenyl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]thio}ethanol](/img/structure/B4437303.png)
![N-[3-(acetylamino)-4-methylphenyl]-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4437311.png)


![3-hydroxy-3-[2-(5-methyl-2-thienyl)-2-oxoethyl]-1-(2-thienylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4437342.png)

![1-(3-hydroxypropyl)-3,9-dimethyl-7-(2-methyl-2-propen-1-yl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4437359.png)
![N-(3-chlorophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4437369.png)


![1-[(dimethylamino)sulfonyl]-N-(2-phenylethyl)-4-piperidinecarboxamide](/img/structure/B4437382.png)